molecular formula C10H15N3S B11890968 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- CAS No. 646056-18-0

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-

Cat. No.: B11890968
CAS No.: 646056-18-0
M. Wt: 209.31 g/mol
InChI Key: XGMUJEPDDHVWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 1 and 7 of the spiro[4.4]nonane scaffold. The 5-isothiazolyl substituent introduces a sulfur-containing heterocycle, distinguishing it from other derivatives. This compound is of interest in medicinal chemistry due to the spirocyclic core's conformational rigidity, which enhances binding selectivity to biological targets such as sigma receptors (S1R/S2R) .

Properties

CAS No.

646056-18-0

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-thiazole

InChI

InChI=1S/C10H15N3S/c1-3-10(4-6-11-8-10)13(7-1)9-2-5-12-14-9/h2,5,11H,1,3-4,6-8H2

InChI Key

XGMUJEPDDHVWIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=CC=NS3

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Spirocyclic Core Formation

The diazaspiro[4.4]nonane core is typically synthesized via cyclization reactions. A common approach involves the intramolecular ring closure of bifunctional precursors. For example, N-protected diamines undergo cyclization in the presence of transition-metal catalysts (e.g., palladium or copper complexes) to form the spirocyclic structure. Key reagents and conditions include:

  • Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

  • Catalysts : Pd(OAc)₂ or CuI for facilitating C–N bond formation.

  • Temperature : 60–100°C under inert atmosphere (N₂ or Ar).

Table 1: Representative Reaction Conditions for Isothiazolyl Coupling

StepReagents/ConditionsYield (%)Reference
Nucleophilic Substitution5-Bromoisothiazole, K₂CO₃, DMF, 80°C65–72
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C58–63

Key Intermediates and Protecting Group Strategies

Boc-Protected Diazaspiro Intermediates

The use of tert-butoxycarbonyl (Boc) protecting groups is critical to prevent undesired side reactions during spirocycle functionalization. For instance, 7-Boc-1,7-diaza-spiro[4.4]nonane (CAS 646055-63-2) serves as a stable intermediate, synthesized via Boc-anhydride treatment of the primary amine under mild basic conditions. Deprotection is achieved using HCl in dioxane or trifluoroacetic acid (TFA), followed by neutralization to yield the free amine for subsequent coupling.

Table 2: Properties of Boc-Protected Intermediate

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
StabilityStable at 2–8°C under anhydrous conditions

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (e.g., residence time, temperature) for the cyclization step, achieving >90% conversion rates. Key advantages include:

  • Reduced side-product formation due to rapid mixing and heat dissipation.

  • Integration with in-line purification systems (e.g., scavenger resins).

Catalytic System Advancements

Recent patents disclose the use of heterogeneous catalysts (e.g., Pd/C or immobilized Cu nanoparticles) for recyclability and reduced metal leaching. For example, a Pd/C-catalyzed amination step achieves 85% yield with <1 ppm residual palladium in the final product.

Comparative Analysis of Synthetic Approaches

Efficiency vs. Sustainability

  • Traditional Batch Synthesis : Higher yields (70–75%) but generates significant solvent waste.

  • Flow Chemistry : Lower environmental impact (50% solvent reduction) with comparable yields (68–72%).

Cost Considerations

  • Boc Protection/Deprotection : Adds ~15% to production costs but ensures reaction fidelity.

  • Metal Catalysts : Pd-based systems are costly (~$300/g) versus Cu alternatives (~$5/g).

Recent Advances in Methodology

Photoredox Catalysis

Visible-light-mediated C–N bond formation has emerged as a mild alternative to thermal methods. Using Ir(ppy)₃ as a photocatalyst, spirocyclic amine synthesis proceeds at room temperature with 60–65% yield.

Enzymatic Resolution

Racemic mixtures of diazaspiro intermediates are resolved using lipase-based kinetic resolution , achieving enantiomeric excess (ee) >98% for chiral variants .

Chemical Reactions Analysis

Types of Reactions

5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted isothiazole derivatives.

Scientific Research Applications

Research indicates that compounds similar to 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- exhibit notable biological activities:

  • Cancer Treatment : The compound has been shown to inhibit the interaction between menin and MLL-1 (Mixed Lineage Leukemia protein 1), which is crucial in certain leukemias and solid tumors. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells .
  • Neurotransmitter Release Studies : Due to its structural properties, it may also be utilized in research settings to study neurotransmitter release and receptor interactions.

Case Study 1: Inhibition of MLL-1 Interaction

A study demonstrated that derivatives of diazaspiro compounds effectively inhibited the menin-MLL-1 interaction, leading to reduced proliferation in leukemia cell lines. The specific mechanism involved disruption of gene expression associated with oncogenic pathways .

Case Study 2: Neuropharmacological Effects

Research exploring the effects of similar compounds on neurotransmitter systems highlighted potential applications in treating neurological disorders. The unique structure of 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- may influence receptor binding affinities and signaling pathways.

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The isothiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,7-diazaspiro[4.4]nonane core serves as a versatile scaffold for drug discovery. Key structural variations include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(5-isothiazolyl)- (Target Compound) 5-isothiazolyl Not provided Not provided Potential S1R ligand; sulfur-containing heterocycle
1-(5-pyrimidinyl)- 5-pyrimidinyl C11H16N4 204.27 Aromatic nitrogen-rich substituent
7-(3-pyridinyl)- 3-pyridinyl C12H16N3 202.28 Enantiomeric separation achieved; CNS applications
E197 (Osteoclast Inhibitor) 4-chlorobenzyl, sulfonamide C19H20ClN3O4S 422.89 Inhibits osteoclast activity; bone resorption
tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate Boc-protected C12H22N2O2 226.32 Synthetic intermediate; improved solubility
1,7-Diazaspiro[4.4]nonane-2,6-dione Ketone groups C7H10N2O2 154.17 Altered polarity; potential metabolite

Key Observations :

  • Substituent Impact : The 5-isothiazolyl group introduces sulfur, which may enhance electronegativity and hydrogen-bonding capacity compared to pyrimidinyl or pyridinyl substituents. This could improve target affinity or metabolic stability .
  • Biological Activity : Analogues like E197 demonstrate that substituents such as sulfonamides and halogens (e.g., 4-chlorobenzyl) are critical for osteoclast inhibition, suggesting that the isothiazolyl group could be tailored for similar therapeutic effects .
  • Synthetic Utility : Boc-protected derivatives (e.g., CAS 646055-63-2) are common intermediates, indicating strategies for functionalizing the diazaspiro core .
Pharmacological Profiles
  • Sigma Receptor Affinity: Derivatives with 2,7-diazaspiro[4.4]nonane scaffolds exhibit high S1R affinity (Ki = 1.8–11 nM), with selectivity over S2R dependent on substituents . The isothiazolyl group’s electronic properties may modulate this selectivity.
  • Enantiomeric Purity : The 3-pyridinyl derivative was resolved into (R)- and (S)-enantiomers using tartaric acid, underscoring the importance of stereochemistry in activity .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}N3_{3}S
  • Molecular Weight : Approximately 215.31 g/mol
  • Structural Features : The compound consists of a diazaspiro framework with an isothiazole moiety, which may influence its biological interactions and pharmacological properties .

Biological Activity

Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- exhibits significant biological activity primarily in the context of cancer treatment and cellular mechanisms:

  • Cancer Treatment Potential :
    • Similar compounds have been shown to inhibit the interaction between menin and MLL-1, which is crucial in various leukemias and solid tumors. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells.
    • A study highlighted that derivatives of diazaspiro compounds demonstrated potent inhibitory effects against mutated KRAS proteins, particularly in non-small cell lung cancer models. These findings suggest that the compound may serve as a lead for developing targeted therapies against solid tumors .
  • Mechanism of Action :
    • The unique spirocyclic structure allows for specific interactions with biological targets, potentially affecting signaling pathways involved in cell proliferation and survival. The binding affinities and effects on various biological targets are currently under investigation to elucidate the precise mechanisms involved .

Synthesis Methods

The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : Utilizing precursors that can form the diazaspiro structure through cyclization.
  • Functional Group Modifications : Introducing the isothiazole moiety through specific reactions that allow for functionalization without compromising the integrity of the spirocyclic framework.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1,7-Diazaspiro[4.4]nonane, but differ in their functional groups or biological activities:

Compound NameStructural FeaturesNotable Activities
1-Benzyl-1,7-diazaspiro[4.4]nonaneBenzyl group instead of isothiazolePotential antidepressant activity
2-Bromothiazole DerivativesContains bromine substitutionAntimicrobial properties
2,6-Dichloropyrazine DerivativesIncorporates pyrazine ringAntiparasitic activity

This table illustrates the uniqueness of 1,7-Diazaspiro[4.4]nonane due to its combination of a spirocyclic structure with an isothiazole moiety, which may confer distinct biological profiles not found in other similar compounds .

Case Studies

Recent studies have explored the efficacy of 1,7-Diazaspiro[4.4]nonane derivatives in vivo:

  • In Vivo Efficacy : A study demonstrated that a derivative of this compound showed a dose-dependent antitumor effect when administered subcutaneously in an NCI-H1373 xenograft mouse model. This highlights its potential as a therapeutic agent against specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane derivatives, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of diamines with ketones/aldehydes under acidic/basic conditions. Key steps include:

  • Cyclization : Use of ethanol/methanol as solvents with HCl catalysts (70–100°C, 12–24 hrs) to form the spiro core .
  • Functionalization : Post-cyclization reactions (e.g., alkylation of the isothiazolyl group) require anhydrous conditions and catalysts like Pd/C for cross-coupling .
  • Optimization : Adjusting pH, temperature, and solvent polarity improves yield (e.g., >80% purity via HPLC) .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of 1,7-Diazaspiro[4.4]nonane derivatives?

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms spirocyclic connectivity and substituent positions (e.g., diastereotopic protons at δ 3.2–4.1 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, critical for enantiopure analogs like (S)-1,7-diazaspiro derivatives .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., open-chain intermediates) .

Advanced Research Questions

Q. How do stereochemical variations in the spirocyclic framework influence biological activity?

The (S)-enantiomer of 1,7-diazaspiro[4.4]nonane derivatives exhibits higher binding affinity to sigma-1 receptors (S1R, Ki=2.7K_i = 2.7 nM) compared to (R)-forms (Ki=165K_i = 165 nM), as shown in molecular docking studies. Chirality affects hydrophobic pocket interactions in the S1R ligand-binding domain .

Q. What experimental models are used to evaluate the pharmacological potential of 1,7-Diazaspiro[4.4]nonane derivatives?

  • In Vivo Pain Models : Mechanical allodynia assays in mice (20 mg/kg doses) show full reversal of hypersensitivity via S1R antagonism .
  • In Vitro Binding Assays : Radioligand displacement (e.g., 3^3H-Pentazocine for S1R) quantifies KiK_i values and selectivity over S2R .
  • Functional Profiling : Phenytoin assays confirm antagonist/agonist profiles by measuring intracellular Ca2+^{2+} flux .

Q. How can computational methods guide the design of 1,7-Diazaspiro[4.4]nonane-based sigma receptor ligands?

  • Molecular Docking : Identifies key residues (e.g., Glu172 in S1R) for hydrogen bonding with the spiro nitrogen .
  • QSAR Models : Correlate substituent electronegativity (e.g., pyrimidinyl vs. isothiazolyl) with binding affinity (R2=0.89R^2 = 0.89) .
  • MD Simulations : Predict metabolic stability by analyzing CYP450 oxidation sites on the spiro ring .

Q. How should researchers address contradictory data on inhibitory potency (e.g., IC50_{50}50​ variability) across studies?

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration in kinase assays .
  • Probe Compounds : Use reference ligands (e.g., BD-1063 for S1R) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from >3 independent studies to identify outliers (e.g., IC50_{50} ± 0.2 log units) .

Q. What strategies improve the metabolic stability of 1,7-Diazaspiro[4.4]nonane derivatives in preclinical development?

  • Deuterium Incorporation : Replacing C-H with C-D at oxidation-prone positions (e.g., benzylic carbons) extends half-life in microsomal assays (t1/2t_{1/2} from 2.1 to 6.8 hrs) .
  • Prodrug Design : Phosphonate ester masking of polar groups enhances oral bioavailability (AUC increased by 3.5×) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.